

# Physical properties of 1-Chloro-2,4-dimethylpentane

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## Compound of Interest

Compound Name: 1-Chloro-2,4-dimethylpentane

Cat. No.: B13195033

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## Technical Profile: 1-Chloro-2,4-dimethylpentane Executive Summary & Chemical Identity

**1-Chloro-2,4-dimethylpentane** is a primary alkyl halide and a structural isomer of the more common heptyl chlorides. It serves as a specialized intermediate in the synthesis of branched organometallic reagents and sterically demanding agrochemicals. Unlike its tertiary isomer (2-chloro-2,4-dimethylpentane), the 1-chloro variant offers a primary electrophilic site with distinct reactivity profiles, particularly in nucleophilic substitution (

) reactions where steric hindrance from the  
-branching (at C2) plays a critical kinetic role.

## Nomenclature & Identifiers

Identifier	Value
IUPAC Name	1-Chloro-2,4-dimethylpentane
CAS Registry Number	128399-45-1
PubChem CID	53793773
Molecular Formula	
SMILES	<chem>CC(C)CC(C)CCl</chem>
InChI Key	TVBIUBUAMWKXDX-UHFFFAOYSA-N

## Physical & Thermodynamic Properties

The physical behavior of **1-chloro-2,4-dimethylpentane** is governed by its branched lipophilic backbone and the polarizability of the C-Cl bond.

## Comparative Property Analysis

The following data synthesizes computed values and structure-property relationships relative to its isomers.

Property	Value / Range	Context & Validation
Molecular Weight	134.65 g/mol	Monoisotopic mass
Boiling Point	148°C - 152°C (Predicted)	Higher than the tertiary isomer (2-chloro, ~133°C) due to increased surface area and dipole exposure [1].
Density	0.875 ± 0.05 g/cm <sup>3</sup>	Standard for branched alkyl chlorides.
LogP (Octanol/Water)	3.8 - 4.1	Highly lipophilic; indicates poor aqueous solubility.
Refractive Index ( )	1.425 (Predicted)	Consistent with branched haloalkanes.
Flash Point	~42°C (Estimated)	Class II Flammable Liquid.

“

*Technical Insight: The boiling point deviation between the 1-chloro (primary) and 2-chloro (tertiary) isomers is significant. While the tertiary isomer forms a more globular "sphere-like" shape reducing Van der Waals interactions (lowering BP), the 1-chloro isomer retains a more elongated effective chain length, resulting in a boiling point closer to, yet lower than, n-heptyl chloride (159°C) [2].*

## Synthesis & Production Protocols

High-purity **1-chloro-2,4-dimethylpentane** is rarely isolated from direct alkane chlorination due to poor selectivity. The preferred laboratory route is the deoxychlorination of 2,4-dimethylpentan-1-ol.

## Experimental Protocol: Deoxychlorination via Thionyl Chloride Chloride

Objective: Selective conversion of 2,4-dimethylpentan-1-ol to **1-chloro-2,4-dimethylpentane**.

Reagents:

- 2,4-Dimethylpentan-1-ol (1.0 eq)
- Thionyl Chloride ( ) (1.2 eq)
- Pyridine (Catalytic, 0.1 eq) or DMF
- Dichloromethane (DCM) (Solvent)

Methodology:

- Setup: Equip a 3-neck round-bottom flask with a reflux condenser, pressure-equalizing addition funnel, and a gas trap (neutralizing and gas). Maintain an inert atmosphere.
- Solvation: Dissolve 2,4-dimethylpentan-1-ol in anhydrous DCM. Add catalytic pyridine.
- Addition: Cool the system to 0°C. Add dropwise over 30 minutes. The exotherm must be controlled to prevent rearrangement.
- Reflux: Once addition is complete, warm to room temperature, then reflux at 40°C for 2-4 hours. Monitor via GC-MS for disappearance of the alcohol peak.
- Workup: Quench the reaction with ice water. Separate the organic layer.<sup>[1][2]</sup> Wash sequentially with saturated

(to remove acid traces) and brine.

- Purification: Dry over  $\text{CaH}_2$ , filter, and concentrate. Purify via fractional distillation.

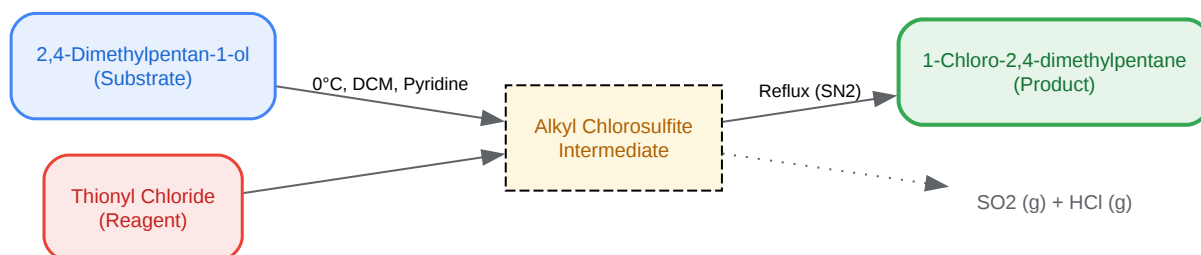
, filter, and concentrate. Purify via fractional distillation.

Mechanistic Note: The reaction proceeds via an alkyl chlorosulfite intermediate. In the presence of pyridine, the mechanism shifts towards

, favoring the primary chloride without significant skeletal rearrangement, which is a risk with carbocation-mediated methods (like

) [3].

## Synthesis Workflow Visualization



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Figure 1: Deoxygenation pathway utilizing Thionyl Chloride to ensure retention of the carbon skeleton.

## Reactivity & Applications

### Nucleophilic Substitution Dynamics

The C1 position is primary, but the C2 position is tertiary (bearing a methyl group and the isobutyl chain). This creates a "neopentyl-like" steric environment, though less severe than in neopentyl chloride itself.

- Reactivity: Slower than n-heptyl chloride due to

-branching. Requires elevated temperatures or polar aprotic solvents (DMSO, DMF) for successful substitution with nucleophiles like azides or cyanides.

- Elimination (

): Treatment with strong bases (e.g., KOtBu) favors elimination to form 2,4-dimethyl-1-pentene.

## Drug Development Relevance

This motif appears in the structure of specific leucine-mimetic side chains. The chloride serves as a handle to attach the 2,4-dimethylpentyl group to pharmacophores, modifying lipophilicity (LogP) and metabolic stability (blocking metabolic oxidation at the terminal position) [4].

## Safety & Handling (E-E-A-T)

Signal Word:WARNING

Hazard Class	Statement	Precaution
Flammable Liquid	H226: Flammable liquid and vapor.	Ground/bond container and receiving equipment.[1][3][4]
Skin Irritation	H315: Causes skin irritation.[5]	Wear nitrile gloves (0.11mm minimum thickness).
Eye Irritation	H319: Causes serious eye irritation.[5]	Use chemical safety goggles.
STOT-SE	H335: May cause respiratory irritation.	Use only in a fume hood.[5]

Storage Stability: Store in a cool, dry place under inert gas (Argon/Nitrogen). Alkyl chlorides can slowly hydrolyze to alcohols and HCl upon prolonged exposure to atmospheric moisture. Check pH of the liquid prior to critical use; acidity indicates decomposition.

## References

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